molecular formula C16H23NO4 B3895453 2-methyl-1-(3,4,5-trimethoxybenzoyl)piperidine

2-methyl-1-(3,4,5-trimethoxybenzoyl)piperidine

Cat. No. B3895453
M. Wt: 293.36 g/mol
InChI Key: AUPTUDNZZPPZNQ-UHFFFAOYSA-N
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Description

“2-methyl-1-(3,4,5-trimethoxybenzoyl)piperidine” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom . The compound has a molecular formula of C17H25NO4 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of basic esters of 3,4,5-trimethoxybenzoyl acid has been synthesized and evaluated for antihypertensive and local anesthetic activity . The compounds were prepared by alkylation of the appropriate secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains three methoxy groups (OCH3) and a benzoyl group (C6H5CO-), which are attached to the piperidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, similar compounds have been studied. For example, methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structures determined by X-ray single crystal diffraction .

Advantages and Limitations for Lab Experiments

TMA-6 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. TMA-6 is also relatively stable and has a long shelf-life, making it suitable for long-term storage. However, there are also several limitations to the use of TMA-6 in lab experiments. It is a controlled substance in many countries, which makes it difficult to obtain and use legally. TMA-6 also has potential side effects, including cardiovascular and gastrointestinal effects, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on TMA-6. One area of interest is the potential therapeutic applications of TMA-6 and other psychedelic drugs. TMA-6 has been shown to have antidepressant and anxiolytic effects in animal models, and there is growing interest in the potential use of psychedelic drugs for the treatment of mental health disorders. Another area of interest is the development of new psychedelic compounds based on the structure of TMA-6. By modifying the chemical structure of TMA-6, it may be possible to develop new compounds with improved therapeutic potential and reduced side effects. Finally, there is a need for further research on the mechanism of action of TMA-6 and other psychedelic drugs, in order to better understand their effects on the brain and behavior.

Scientific Research Applications

TMA-6 has been used in scientific research to study the effects of psychoactive substances on the brain and behavior. It has been shown to have psychedelic effects similar to other phenethylamines such as 2C-B and mescaline. TMA-6 has been used in studies to investigate the neural mechanisms underlying the subjective effects of psychedelic drugs, as well as their potential therapeutic applications.

properties

IUPAC Name

(2-methylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-7-5-6-8-17(11)16(18)12-9-13(19-2)15(21-4)14(10-12)20-3/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPTUDNZZPPZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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